MK-3328

Description

Properties

IUPAC Name |

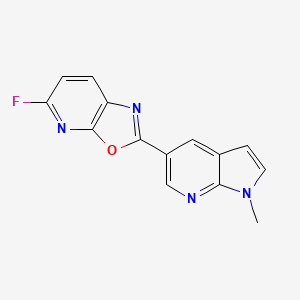

5-fluoro-2-(1-methylpyrrolo[2,3-b]pyridin-5-yl)-[1,3]oxazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN4O/c1-19-5-4-8-6-9(7-16-12(8)19)13-17-10-2-3-11(15)18-14(10)20-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQHKOHCTMNFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152692 | |

| Record name | MK-3328 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201323-97-8 | |

| Record name | MK-3328 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201323978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3328 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-3328 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U024732VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of MK-3328

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A High-Affinity Ligand for β-Amyloid Plaques

MK-3328 is an investigational radiolabeled positron emission tomography (PET) tracer designed for the in vivo quantification of β-amyloid (Aβ) plaque burden in the brain, a key pathological hallmark of Alzheimer's disease.[1][2] Its core mechanism of action lies in its ability to act as a high-affinity ligand for Aβ plaques. Chemically identified as a 5-fluoro-2-aryloxazolo[5,4-b]pyridine, MK-3328 is labeled with the radioisotope fluorine-18 ([18F]) to enable detection by PET imaging.

The primary function of [18F]MK-3328 is to cross the blood-brain barrier and selectively bind to Aβ plaques. This binding allows for the visualization and quantification of amyloid deposits in the brains of living individuals. Preclinical studies have demonstrated that [18F]MK-3328 exhibits favorable kinetics, including high brain uptake and effective washout from healthy brain tissue, which is crucial for generating a clear imaging signal with a good signal-to-background ratio.

An important characteristic of MK-3328 is its relatively low binding to white matter, which can be a source of non-specific signal with other amyloid PET tracers. This property is advantageous for more accurate detection of amyloid pathology, particularly in the early stages of Alzheimer's disease.

However, in vitro characterization has revealed an off-target interaction. MK-3328 has been found to bind to monoamine oxidase B (MAO-B) with high affinity. While this represents a potential source of non-specific signal, studies in human brain tissue from Alzheimer's patients have indicated that the contribution of MAO-B binding to the overall signal is considerably lower than that from β-amyloid plaques.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and preclinical in vivo studies of MK-3328.

In Vitro Binding Characteristics

| Parameter | Target | Value | Species | Assay Type |

| IC50 | β-Amyloid Plaques | 10.5 nM | Human | Competition Binding Assay |

| Kd | β-Amyloid Plaques | 17 ± 4 nM | Human | Saturation Binding Assay |

| Bmax | β-Amyloid Plaques | 1600 ± 419 fmol/mg protein | Human | Saturation Binding Assay |

| Kd | Monoamine Oxidase B (MAO-B) | 6 ± 3 nM | Human | Saturation Binding Assay |

Preclinical In Vivo Characteristics

| Parameter | Value | Species | Study Type |

| Lipophilicity (LogD) | 2.91 | N/A | In Silico/Experimental |

| Brain Uptake | High | Rhesus Monkey | PET Imaging |

| White Matter Binding | Low | Rhesus Monkey | PET Imaging |

| Washout from Brain | Good | Rhesus Monkey | PET Imaging |

Experimental Protocols

In Vitro Competition Binding Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of MK-3328 against a known radioligand for β-amyloid plaques.

-

Tissue Preparation: Homogenates of post-mortem human brain tissue from diagnosed Alzheimer's disease patients were used. The cortical tissue, known to have a high density of amyloid plaques, was specifically selected.

-

Radioligand: A tritiated reference compound, [³H]DMAB, with a known high affinity for Aβ plaques, was used.

-

Procedure:

-

The brain homogenates were incubated with a fixed concentration of [³H]DMAB.

-

Increasing concentrations of unlabeled MK-3328 were added to the incubation mixture.

-

The mixture was incubated to allow for competitive binding to reach equilibrium.

-

The bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of MK-3328 that inhibited 50% of the specific binding of [³H]DMAB was determined and reported as the IC50 value.

In Vivo PET Imaging in Rhesus Monkeys

This study was conducted to assess the pharmacokinetic properties of [18F]MK-3328 in a non-human primate model, which provides insights into its potential performance in humans.

-

Animal Model: Healthy, non-human primates (rhesus monkeys) were used for these studies.

-

Radiotracer Administration: A bolus of [18F]MK-3328 was administered intravenously.

-

Imaging Protocol:

-

Dynamic PET scans were acquired over a period of time (typically 90-120 minutes) immediately following the injection of the radiotracer.

-

Arterial blood sampling was performed throughout the scan to measure the concentration of the radiotracer in the plasma, which is necessary for kinetic modeling.

-

-

Data Analysis:

-

Time-activity curves (TACs) were generated for different brain regions of interest (ROIs), including cortical grey matter and white matter.

-

Kinetic modeling was applied to the TACs and the plasma input function to estimate parameters such as brain uptake, distribution volume, and washout rates.

-

The binding potential in different brain regions was calculated to assess the level of specific binding versus non-specific binding.

-

Visualizations

Caption: Mechanism of action of [18F]MK-3328 for PET imaging of β-amyloid plaques.

Caption: Preclinical evaluation workflow for the development of MK-3328 as a PET tracer.

References

MK-3328: A Technical Guide to a Novel PET Tracer for Amyloid Plaque Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-3328 is a fluorinated azabenzoxazole derivative developed as a positron emission tomography (PET) tracer for the in vivo quantification of β-amyloid plaques, a key neuropathological hallmark of Alzheimer's disease. Preclinical studies demonstrated promising characteristics, including high binding affinity for amyloid plaques and favorable pharmacokinetics in non-human primates. However, the clinical development of MK-3328 was terminated, and as a result, a complete dataset from human studies is not publicly available. This guide provides a comprehensive overview of the existing technical information on MK-3328, including its binding characteristics, preclinical data, and the established protocols for its use in research settings.

Core Properties of MK-3328

MK-3328 was designed for high-affinity and selective binding to β-amyloid plaques, enabling their visualization and quantification via PET imaging. Its key properties are summarized below.

Data Presentation: Quantitative Binding and Physicochemical Properties

| Parameter | Value | Species/Matrix | Method |

| Binding Affinity to Aβ Plaques | |||

| IC50 | 10.5 ± 1.3 nM[1] | Human Alzheimer's Disease brain homogenates | In vitro competition binding assay |

| Kd | 17 ± 4 nM | Human Alzheimer's Disease cortical homogenates | In vitro saturation binding assay with [3H]MK-3328 |

| Bmax | 1600 ± 419 fmol/mg protein | Human Alzheimer's Disease cortical homogenates | In vitro saturation binding assay with [3H]MK-3328 |

| Off-Target Binding | |||

| Kd (MAO-B) | 6 ± 3 nM | Purified enzyme | In vitro saturation binding assay with [3H]MK-3328 |

| Physicochemical Properties | |||

| Log D (pH 7.4) | 2.91[1] | N/A | Experimental measurement |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections outline the methodologies for the radiosynthesis of [18F]MK-3328 and its evaluation in in vitro binding assays.

Radiosynthesis of [18F]MK-3328

The radiosynthesis of [18F]MK-3328 involves a nucleophilic aromatic substitution reaction. While a detailed, step-by-step protocol is not fully disclosed in the public domain, the general procedure is as follows:

Precursor: A suitable precursor for [18F]MK-3328 is required, likely a nitro or other leaving group-substituted derivative of the parent molecule.

Radiolabeling:

-

[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

[18F]Fluoride Trapping and Elution: The [18F]fluoride is trapped on an anion exchange cartridge and eluted into a reaction vessel.

-

Azeotropic Drying: The [18F]fluoride is dried azeotropically with acetonitrile and a phase-transfer catalyst (e.g., Kryptofix 2.2.2./potassium carbonate).

-

Nucleophilic Substitution: The dried [18F]fluoride is reacted with the precursor in a suitable solvent (e.g., DMSO) at an elevated temperature.

-

Purification: The crude reaction mixture is purified, typically using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The purified [18F]MK-3328 is formulated in a physiologically compatible solution for injection.

Quality Control:

-

Radiochemical Purity: Determined by analytical HPLC, should be >98%.

-

Specific Activity: Measured to ensure a low mass of the tracer is administered, reported to be approximately 91.5 ± 51.4 GBq/µmol.

-

Residual Solvents and Other Impurities: Assessed to meet pharmaceutical standards.

In Vitro Binding Assays

2.2.1. Brain Tissue Homogenate Binding Assay:

This assay is used to determine the binding affinity (IC50, Kd) and density of binding sites (Bmax) of MK-3328.

Materials:

-

Post-mortem human brain tissue (e.g., cortical homogenates from confirmed Alzheimer's disease patients and healthy controls).

-

[3H]MK-3328 (for saturation and competition assays).

-

Unlabeled MK-3328.

-

Binding buffer (e.g., phosphate-buffered saline, PBS).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure (General Outline):

-

Tissue Preparation: Brain tissue is homogenized in binding buffer.

-

Incubation: Aliquots of the brain homogenate are incubated with varying concentrations of [3H]MK-3328 (for saturation assays) or a fixed concentration of [3H]MK-3328 and varying concentrations of unlabeled MK-3328 (for competition assays).

-

Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the protein-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Saturation assays: Data are analyzed using non-linear regression to determine Kd and Bmax values.

-

Competition assays: Data are analyzed to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

2.2.2. In Vitro Autoradiography:

This technique is used to visualize the distribution of MK-3328 binding sites in brain tissue sections.

Materials:

-

Cryostat-sectioned human brain tissue slices (e.g., 20 µm thick) from Alzheimer's disease patients and controls.

-

[3H]MK-3328.

-

Incubation chambers.

-

Phosphor imaging plates or film.

-

Image analysis software.

Procedure (General Outline):

-

Tissue Section Preparation: Frozen brain tissue is sectioned using a cryostat and mounted on microscope slides.

-

Pre-incubation: The sections are pre-incubated in buffer to remove endogenous substances.

-

Incubation: The sections are incubated with a solution containing [3H]MK-3328. For determination of non-specific binding, adjacent sections are incubated with [3H]MK-3328 in the presence of a high concentration of unlabeled MK-3328 or another suitable competing ligand.

-

Washing: The sections are washed in buffer to remove unbound radioligand.

-

Drying: The washed sections are dried.

-

Exposure: The dried sections are apposed to a phosphor imaging plate or film for a suitable period.

-

Image Acquisition and Analysis: The resulting autoradiograms are scanned, and the density of binding in different brain regions is quantified using image analysis software, often with reference to co-registered stained sections for anatomical localization.

PET Imaging Protocol (Human Studies)

The following protocol is based on the design of the NCT01385033 clinical trial.

Participant Preparation:

-

Participants should fast for an appropriate period before the scan.

-

A venous catheter is inserted for tracer injection.

Tracer Administration:

-

A single intravenous bolus of [18F]MK-3328 (approximately 150 MBq) is administered.

Image Acquisition:

-

Dynamic Scanning: For quantitative analysis, a dynamic scan is acquired for approximately 90 minutes post-injection. This allows for the generation of time-activity curves.

-

Static Scanning: For clinical routine, a static scan of approximately 30 minutes can be acquired starting 60 minutes after injection (60-90 minute time window).

Image Analysis:

-

Image Reconstruction: PET data are reconstructed using standard algorithms with corrections for attenuation, scatter, and decay.

-

Co-registration: PET images are co-registered with the participant's magnetic resonance imaging (MRI) scan for anatomical localization of brain regions of interest (ROIs).

-

ROI Definition: ROIs are delineated on the co-registered MRI, typically including cortical regions known to accumulate amyloid plaques (e.g., frontal cortex, parietal cortex, temporal cortex, precuneus/posterior cingulate) and a reference region with low specific binding (e.g., cerebellum).

-

Quantification:

-

Standardized Uptake Value Ratio (SUVR): The most common method for semi-quantitative analysis. SUVR is calculated as the ratio of the mean tracer uptake in a target ROI to the mean uptake in the reference region (cerebellum) over a specific time window (e.g., 60-90 minutes post-injection).

-

Distribution Volume Ratio (DVR): A more quantitative measure derived from dynamic PET data using kinetic modeling, which is less susceptible to variations in blood flow.

-

Visualization of Workflows and Pathways

Signaling Pathway

While MK-3328 is a diagnostic tracer and does not directly modulate signaling pathways, its binding target, the β-amyloid plaque, is central to the pathophysiology of Alzheimer's disease. The formation of these plaques is a result of the amyloidogenic processing of the amyloid precursor protein (APP).

References

The Role of [18F]MK-3328 in Alzheimer's Disease Research: A Technical Guide

Introduction

[18F]MK-3328 is a fluorinated positron emission tomography (PET) tracer developed for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). The ability to visualize and quantify Aβ plaque burden in the living brain is crucial for the early diagnosis of AD, patient stratification in clinical trials, and for monitoring the efficacy of anti-amyloid therapeutic interventions. [18F]MK-3328 was identified as a promising candidate due to its favorable characteristics, including high affinity for amyloid plaques and suitable pharmacokinetic properties for PET imaging. However, its development was discontinued for business reasons not related to safety concerns. This technical guide provides an in-depth overview of the available data on [18F]MK-3328, its experimental evaluation, and its characteristics as a PET tracer for AD research.

Physicochemical and In Vitro Binding Properties

[18F]MK-3328 is an azabenzoxazole derivative with a lipophilicity (Log D) of 2.91, a property that influences its ability to cross the blood-brain barrier.[1] In vitro studies using tritiated MK-3328 ([3H]MK-3328) have characterized its binding affinity and density of binding sites in human brain tissue.

A significant finding during the in vitro characterization of [18F]MK-3328 was its interaction with monoamine oxidase B (MAO-B), an enzyme that is upregulated in reactive astrocytes associated with amyloid plaques.[2] Studies with purified enzyme indicated that [3H]MK-3328 binds to MAO-B with high affinity.[2] While this off-target binding could potentially confound the PET signal, saturation studies in the cortex of individuals with Alzheimer's disease demonstrated that the contribution of MAO-B to the total binding signal was relatively low compared to the signal from amyloid plaques.[2]

Table 1: In Vitro Binding Characteristics of [3H]MK-3328

| Target | Brain Region | Kd (nM) | Bmax (nM) |

| Amyloid Plaques | AD Cortex | 17 ± 4 | 1600 ± 419 |

| MAO-B | Purified Enzyme | 6 ± 3 | N/A |

Data sourced from in vitro binding studies on human brain tissue and purified enzyme.[2]

Table 2: In Vitro Competition Binding Affinity of [18F]MK-3328

| Target | IC50 (nM) |

| Amyloid Plaques | 10.5 ± 1.3 |

Data represents the concentration of [18F]MK-3328 required to inhibit 50% of the binding of a known amyloid plaque ligand in human brain homogenates.[1]

Experimental Protocols

In Vitro Homogenate Binding Assay

This protocol outlines the methodology used to determine the binding affinity (Kd) and density of binding sites (Bmax) of [3H]MK-3328 in human brain tissue.

-

Tissue Preparation: Cortical homogenates from postmortem human brains of individuals with confirmed Alzheimer's disease and age-matched controls are prepared.

-

Radioligand: [3H]MK-3328 is used as the radioligand.

-

Assay Conditions:

-

Incubation of brain homogenates with increasing concentrations of [3H]MK-3328.

-

To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a competing non-radioactive ligand (e.g., unlabeled MK-3328 or another amyloid plaque binding agent).

-

For investigating MAO-B binding, experiments are performed using purified MAO-B enzyme or in brain regions with high MAO-B expression, with and without the MAO-B specific inhibitor lazabemide.[2]

-

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Saturation binding data are analyzed using non-linear regression to determine the Kd and Bmax values.

In Vitro Autoradiography

This technique is employed to visualize the distribution of [3H]MK-3328 binding sites in brain sections.

-

Tissue Preparation: Cryostat sections (typically 10-20 µm thick) of postmortem human brain tissue from individuals with Alzheimer's disease are mounted on microscope slides.

-

Incubation: Slides are incubated with a solution containing [3H]MK-3328 at a concentration close to its Kd value. Non-specific binding is determined by incubating adjacent sections in the presence of an excess of a competing non-radioactive ligand.

-

Washing and Drying: Slides are washed in buffer to remove unbound radioligand and then dried.

-

Imaging: The slides are exposed to a phosphor imaging plate or film to detect the radioactive signal.

-

Analysis: The resulting autoradiograms are digitized and analyzed to determine the density and distribution of radioligand binding. This can be correlated with immunohistochemical staining for amyloid plaques on adjacent sections.

Radiosynthesis of [18F]MK-3328

While a detailed, step-by-step automated synthesis protocol is not publicly available, the general approach for the radiosynthesis of [18F]MK-3328 involves a nucleophilic aromatic substitution reaction.

Preclinical PET Imaging in Rhesus Monkeys

Preclinical evaluation in non-human primates is a critical step to assess the in vivo performance of a new PET tracer.

-

Animal Model: Rhesus monkeys are used as they provide a closer physiological model to humans than rodents for brain imaging studies.

-

Radiotracer Administration: A bolus injection of [18F]MK-3328 is administered intravenously.

-

PET Scanning: Dynamic PET scans are acquired for a duration of 90-120 minutes post-injection. This allows for the measurement of the tracer's kinetics in the brain.

-

Image Analysis:

-

Regions of interest (ROIs) are drawn on co-registered magnetic resonance (MR) images for various brain regions, including cortical areas and white matter.

-

Time-activity curves (TACs) are generated for each ROI to visualize the uptake and washout of the tracer over time.

-

Kinetic modeling is applied to the TACs to estimate parameters such as the distribution volume (VT), which reflects the tracer binding.

-

A key finding from these studies was the low in vivo binding potential of [18F]MK-3328 in both white and cortical grey matter in healthy rhesus monkeys, which is a desirable characteristic for an amyloid PET tracer as it indicates low non-specific binding.[1]

-

Clinical PET Imaging Protocol (NCT01385033)

This phase 1 clinical trial aimed to characterize the performance of [18F]MK-3328 in subjects with Alzheimer's disease, mild cognitive impairment (MCI), and healthy controls.

-

Participants: The study enrolled individuals with a diagnosis of probable AD, amnestic MCI, and healthy elderly and young volunteers.

-

Radiotracer Administration: A single intravenous dose of [18F]MK-3328 was administered.

-

PET Imaging:

-

Dynamic Scans: Performed for approximately 90 minutes post-injection.

-

Static Scans: Acquired for 30 minutes, starting 60 minutes after injection (60-90 minute window).

-

-

Image Analysis:

-

A baseline MRI was obtained for anatomical co-registration.

-

Regions of interest (ROIs) were defined on the MRI and transferred to the PET images.

-

The primary quantitative measure was the Standardized Uptake Value Ratio (SUVR) .

-

SUVR Calculation: The average [18F]MK-3328 uptake in a target brain region (e.g., frontal cortex, parietal cortex, etc.) between 60 and 90 minutes post-injection was divided by the average uptake in the cerebellum during the same time frame. The cerebellum is used as a reference region as it is relatively spared from amyloid plaque deposition in AD.

-

A cortical composite SUVR, representing the average SUVR from several cortical regions, was a key outcome measure.

-

Summary of Findings and Conclusion

[18F]MK-3328 was developed as a PET tracer for the in vivo imaging of amyloid-β plaques in Alzheimer's disease. In vitro studies demonstrated its high affinity for amyloid plaques, though a notable off-target binding to MAO-B was identified. Preclinical studies in rhesus monkeys showed promising in vivo characteristics, including low non-specific binding in the brain. A phase 1 clinical trial established a protocol for its use in humans, employing SUVR with the cerebellum as a reference region to quantify tracer uptake.

Despite these promising initial findings, the clinical development of [18F]MK-3328 was halted. The data and protocols summarized in this technical guide provide valuable insights for researchers and drug development professionals in the field of Alzheimer's disease. The experience with [18F]MK-3328 underscores the importance of thorough in vitro characterization to identify potential off-target binding and the utility of preclinical non-human primate studies in evaluating the in vivo performance of novel PET tracers.

References

- 1. In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MK-3328: A Technical Guide to a Novel Amyloid PET Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate in vivo detection and quantification of amyloid-β (Aβ) plaques, a core neuropathological hallmark of Alzheimer's disease (AD), is crucial for early diagnosis, disease monitoring, and the development of targeted therapeutics. Positron Emission Tomography (PET) imaging with specific radiotracers has emerged as a powerful tool in this endeavor. This technical guide provides an in-depth overview of the discovery and development of MK-3328, a fluorinated PET tracer designed for the imaging of Aβ plaques. This document details its synthesis, in vitro and in vivo characterization, and early clinical evaluation, offering a comprehensive resource for researchers in the field of neurodegenerative diseases and radiopharmaceutical development.

Physicochemical and In Vitro Binding Properties of MK-3328

MK-3328, chemically known as 5-fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine, was identified as a promising candidate for an Aβ PET tracer due to its favorable combination of physicochemical properties and in vitro binding characteristics. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of MK-3328

| Property | Value | Reference |

| Chemical Formula | C₁₄H₉FN₄O | |

| Molecular Weight | 268.25 g/mol | |

| Lipophilicity (Log D) | 2.91 | [1][2] |

Table 2: In Vitro Binding Characteristics of [³H]MK-3328

| Parameter | Value | Tissue/Target | Reference |

| IC₅₀ | 10.5 ± 1.3 nM | Human AD Brain Homogenates | [1][2] |

| Kd | 17 ± 4 nM | Cortical Aβ Plaques (Human AD) | [3] |

| Bmax | 1600 ± 419 fmol/mg protein | Cortical Aβ Plaques (Human AD) | [3] |

| Bmax/Kd Ratio | 95 ± 15 | Cortical Aβ Plaques (Human AD) | [3] |

| Off-Target Binding | |||

| MAO-B Kd | 6 ± 3 nM | Purified Enzyme | [3] |

Experimental Protocols

Synthesis of MK-3328

The synthesis of 5-fluoro-2-aryloxazolo[5,4-b]pyridines, including MK-3328, involves the construction of the key azabenzoxazole scaffold. While a detailed step-by-step protocol for the synthesis of MK-3328 is proprietary, the general approach involves the microwave heating of precursor amides with a base such as K₂CO₃ or Cs₂CO₃ in a solvent like DMF. Precursors and unlabeled reference standards were prepared by Merck Research Laboratories.

Radiolabeling with [¹⁸F]

For PET imaging, MK-3328 is radiolabeled with the positron-emitting isotope fluorine-18 ([¹⁸F]). The specific details of the radiosynthesis are not publicly available but would typically involve the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.

In Vitro Competition Binding Assay

This assay is performed to determine the binding affinity (IC₅₀) of MK-3328 for Aβ plaques.

-

Tissue Preparation: Postmortem human brain cortical homogenates from confirmed AD patients are used.

-

Radioligand: A tritiated version of a known amyloid PET tracer is utilized as the radioligand.

-

Procedure:

-

Brain homogenates are incubated with the radioligand and varying concentrations of unlabeled MK-3328.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The concentration of MK-3328 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

-

In Vitro Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Tissue Preparation: Cortical homogenates from AD and age-matched control brains are used.

-

Radioligand: [³H]MK-3328.

-

Procedure:

-

Aliquots of brain homogenates are incubated with increasing concentrations of [³H]MK-3328.

-

Non-specific binding is determined by adding a high concentration of unlabeled MK-3328 to a parallel set of tubes.

-

Following incubation to equilibrium, bound and free radioligand are separated.

-

The amount of radioactivity is quantified.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Kd and Bmax values are determined by non-linear regression analysis of the saturation binding data.

-

In Vivo PET Imaging in Rhesus Monkeys

Preclinical evaluation of [¹⁸F]MK-3328 was conducted in rhesus monkeys to assess its pharmacokinetic profile and in vivo binding characteristics.

-

Animal Preparation: Rhesus monkeys are anesthetized and positioned in a PET scanner.

-

Radiotracer Administration: A bolus of [¹⁸F]MK-3328 is administered intravenously.

-

PET Scan Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 180 minutes) to measure the tracer's distribution and kinetics in the brain.

-

Data Analysis:

-

Time-activity curves (TACs) are generated for different brain regions.

-

Tracer kinetic modeling is applied to the TACs to estimate parameters such as brain uptake and binding potential.

-

Regions of interest (ROIs) are drawn on co-registered magnetic resonance images (MRI) to assess tracer uptake in specific areas, including cortical grey matter and white matter.

-

Preclinical and Clinical Development Workflow

The development of a novel PET tracer like MK-3328 follows a structured workflow from initial discovery to clinical evaluation.

In Vivo Characterization and Clinical Evaluation

Preclinical studies in rhesus monkeys demonstrated that [¹⁸F]MK-3328 possessed a favorable in vivo profile, including good brain uptake and washout, with low non-specific binding in white matter.[1][2] This promising preclinical data warranted further evaluation in humans.

A Phase 1 clinical trial (NCT01385033) was initiated to characterize the performance of [¹⁸F]MK-3328 in subjects with Alzheimer's disease, mild cognitive impairment (MCI), and healthy young and elderly subjects. The primary objective was to evaluate the tracer's ability to estimate the regional distribution and extent of amyloid plaques and to discriminate between AD patients and cognitively normal elderly controls.[4][5] The study assessed the safety, tolerability, and radiation dosimetry of a single intravenous dose of [¹⁸F]MK-3328. Efficacy was evaluated by measuring the standardized uptake value ratio (SUVR) in various brain regions, using the cerebellum as a reference region.[5] Although the trial was terminated prematurely due to a business decision, the initial data suggested that [¹⁸F]MK-3328 was generally well-tolerated.[6]

Mechanism of Action: Binding to Amyloid Plaques

MK-3328 is designed to bind with high affinity and specificity to the β-sheet structures that are characteristic of amyloid-β plaques. The interaction is non-covalent, allowing for the tracer to be washed out from brain regions devoid of significant plaque deposition.

Off-Target Binding Profile

An important consideration in the development of any PET tracer is its selectivity. In vitro studies revealed an unexpected interaction between MK-3328 and monoamine oxidase B (MAO-B), an enzyme that is upregulated in astrocytes in the AD brain.[3] [³H]MK-3328 was found to bind to MAO-B with a Kd of 6 ± 3 nM.[3] However, saturation studies in AD cortex demonstrated that MAO-B levels accounted for only a small fraction (17 ± 3%) of the total Aβ levels as measured by [³H]PIB, a well-established amyloid PET tracer.[3] Despite this off-target binding, autoradiography experiments showed a distinct punctate binding pattern of [³H]MK-3328 in AD cortical areas, consistent with amyloid plaque distribution, which was not blocked by a MAO-B inhibitor.[3]

Conclusion

MK-3328 emerged from a focused discovery effort as a promising second-generation ¹⁸F-labeled PET tracer for the in vivo quantification of amyloid-β plaques. Its favorable physicochemical properties, high affinity for Aβ plaques, and promising preclinical in vivo profile in non-human primates highlighted its potential as a valuable research and diagnostic tool. While its clinical development was not pursued to completion, the data gathered during its evaluation provide important insights for the ongoing development of novel neuroimaging agents for Alzheimer's disease and other neurodegenerative disorders. The detailed characterization of its binding properties, including its interaction with MAO-B, underscores the complexities of developing highly specific PET tracers for brain imaging.

References

- 1. Pharmacokinetics and Brain Uptake in the Rhesus Monkey of a Fusion Protein of Arylsulfatase A and a Monoclonal Antibody Against the Human Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of amyloid imaging PET probes for an early diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tau-PET uptake: Regional variation in average SUVR and impact of amyloid deposition - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MK-3328: A PET Tracer for Amyloid Plaque Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3328 is a novel small molecule developed as a positron emission tomography (PET) tracer for the in vivo quantification of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Its radiolabeled form, [18F]MK-3328, has been investigated for its potential to serve as a biomarker in the diagnosis of Alzheimer's and as a tool in the evaluation of anti-amyloid therapies. This technical guide provides a comprehensive overview of the available preclinical data on the characterization of MK-3328, focusing on its binding affinity, in vivo properties, and the methodologies used in its preclinical evaluation.

In Vitro Characterization

Binding Affinity to Amyloid Plaques

MK-3328 demonstrates high-affinity binding to human amyloid plaques. In vitro studies using brain homogenates from subjects with Alzheimer's disease have been conducted to determine its binding characteristics.

| Parameter | Value | Description |

| IC50 | 10.5 nM[1] | The half-maximal inhibitory concentration, indicating the potency of MK-3328 in displacing a radioligand from amyloid plaques. |

| Log D | 2.91[1] | The distribution coefficient, a measure of the lipophilicity of the compound, which is a key factor in its ability to cross the blood-brain barrier. |

Experimental Protocols: In Vitro Binding Assay

The in vitro binding affinity of MK-3328 for amyloid plaques was determined using a competitive binding assay with postmortem human brain tissue from Alzheimer's disease patients.

Protocol:

-

Tissue Preparation: Brain tissue from cortical regions with high amyloid plaque density is homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Radioligand: A tritiated version of a known amyloid-binding compound is used as the radioligand.

-

Competitive Binding: The brain homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled MK-3328.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of MK-3328.

In Vivo Characterization

Rhesus Monkey PET Studies

Preclinical in vivo evaluation of [18F]MK-3328 was conducted in rhesus monkeys to assess its pharmacokinetic properties in the brain and its potential as a PET imaging agent.

Key Findings:

-

White Matter Binding: [18F]MK-3328 showed a favorable low in vivo binding potential in the cerebral white matter and cortical grey matter of rhesus monkeys.[1] This is a desirable characteristic for an amyloid PET tracer, as high non-specific binding in white matter can obscure the signal from amyloid plaques in the grey matter.

-

Kinetics: The tracer was evaluated for its regional distribution and kinetics using tracer kinetic modeling methods.[1]

Experimental Protocols: Preclinical PET Imaging

While a detailed, step-by-step protocol for preclinical PET imaging of [18F]MK-3328 is not publicly available, a general workflow can be inferred from standard practices in the field.

Discussion

The preclinical data available for MK-3328 indicate that it possesses favorable characteristics for a β-amyloid PET tracer. Its high binding affinity for amyloid plaques, coupled with low non-specific binding in white matter observed in non-human primates, suggests its potential for accurately quantifying amyloid burden in the brain. The development and characterization of such tracers are crucial for advancing our understanding of Alzheimer's disease and for the development of effective therapeutic interventions. Further preclinical studies, including detailed pharmacokinetic modeling and evaluation in transgenic animal models of Alzheimer's disease, would provide a more complete profile of this promising imaging agent.

Conclusion

MK-3328 is a potent β-amyloid ligand that has been successfully radiolabeled and evaluated as a PET tracer. The preclinical in vitro and in vivo data support its further investigation as a tool for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of anti-amyloid therapies. The methodologies outlined in this guide provide a framework for the continued preclinical assessment of MK-3328 and other novel amyloid PET tracers.

References

Understanding the Binding Properties of MK-3328 to Amyloid Plaques: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3328 is a novel radioligand developed for the in vivo imaging of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). Its favorable pharmacokinetic properties and specific binding to Aβ aggregates have positioned it as a valuable tool for positron emission tomography (PET) studies aimed at diagnosing AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. This technical guide provides an in-depth overview of the binding characteristics of MK-3328, detailing its affinity for amyloid plaques and its off-target interactions. Furthermore, it outlines the key experimental protocols utilized in its evaluation and presents visual workflows to facilitate a comprehensive understanding of the methodologies.

Data Presentation: Quantitative Binding Characteristics of MK-3328

The binding properties of MK-3328 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and density of binding sites.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 10.5 nM | β-Amyloid Plaques | In vitro competition binding assay | [1] |

Table 1: Inhibitory Concentration (IC50) of MK-3328 for β-Amyloid Plaques.

| Parameter | Value | Target | Tissue | Reference |

| Kd (Dissociation Constant) | 17 ± 4 nM | Cortical Aβ Plaques | Human AD Brain Cortex | [2] |

| Bmax (Maximum Binding Sites) | 1600 ± 419 fmol/mg protein | Cortical Aβ Plaques | Human AD Brain Cortex | [2] |

Table 2: In Vitro Binding Affinity of [3H]MK-3328 to Amyloid Plaques in Human AD Brain Tissue.

An unexpected off-target binding interaction was identified with monoamine oxidase B (MAO-B).

| Parameter | Value | Target | Source | Reference |

| Kd (Dissociation Constant) | 6 ± 3 nM | Monoamine Oxidase B (MAO-B) | Purified Enzyme | [2] |

Table 3: Off-Target Binding Affinity of [3H]MK-3328 to MAO-B.

It is important to note that while MK-3328 shows affinity for MAO-B, studies in the Alzheimer's disease cortex have demonstrated that MAO-B levels accounted for only a small fraction (17 ± 3%) of the total Aβ levels.[2]

Experimental Protocols

In Vitro Tissue Homogenate Binding Assay

This assay is employed to determine the binding affinity (Kd) and density of binding sites (Bmax) of a radiolabeled compound in a competitive binding experiment.

Protocol:

-

Tissue Preparation:

-

Postmortem human brain tissue from diagnosed Alzheimer's disease patients and healthy controls is used.

-

Cortical gray matter is dissected and homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer. Protein concentration is determined using a standard protein assay.

-

-

Binding Assay:

-

A constant concentration of the radioligand (e.g., [3H]MK-3328) is incubated with the brain homogenate.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor (e.g., unlabeled MK-3328 or another amyloid-binding ligand).

-

For saturation binding experiments, increasing concentrations of the radioligand are incubated with the homogenate.

-

Incubation is carried out at room temperature for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Saturation binding data are analyzed using non-linear regression to determine the Kd and Bmax values.

-

In Vitro Autoradiography on Human Brain Sections

This technique is used to visualize the distribution of radioligand binding sites within intact tissue sections.

Protocol:

-

Tissue Preparation:

-

Postmortem human brain tissue is frozen and sectioned using a cryostat to a thickness of approximately 10-20 µm.

-

The sections are thaw-mounted onto microscope slides.

-

-

Incubation:

-

The slides are pre-incubated in buffer to remove endogenous substances.

-

Sections are then incubated with a solution containing the radioligand (e.g., [3H]MK-3328) at a specific concentration.

-

To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of an excess of a non-labeled competitor.

-

-

Washing and Drying:

-

Following incubation, the slides are washed in a series of ice-cold buffer solutions to remove unbound radioligand.

-

The sections are then rapidly dried.

-

-

Imaging:

-

The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a specific exposure period.

-

The imaging plate or film is then scanned to generate a digital image of the radioligand distribution.

-

-

Data Analysis:

-

The optical density of the autoradiographic image is quantified using image analysis software.

-

Comparison of the total binding and non-specific binding images allows for the visualization and quantification of specific binding sites in different brain regions.

-

In Vivo PET Imaging in Humans

Positron Emission Tomography (PET) is a non-invasive imaging technique used to visualize and quantify the distribution of a radiotracer in the body.

Protocol:

-

Radiotracer Administration:

-

The PET tracer, [18F]MK-3328, is administered intravenously to the study participant.

-

-

Image Acquisition:

-

Following a specific uptake period, typically 60-90 minutes post-injection, the participant's head is positioned in the PET scanner.

-

A dynamic or static scan is acquired over a defined time window.

-

A computed tomography (CT) or magnetic resonance (MR) scan is also acquired for attenuation correction and anatomical co-registration.

-

-

Image Reconstruction and Analysis:

-

The raw PET data is reconstructed into a 3D image of tracer distribution in the brain.

-

Regions of interest (ROIs) are drawn on the co-registered anatomical images (MRI) for various brain regions (e.g., frontal cortex, parietal cortex, temporal cortex, and cerebellum).

-

The mean radioactivity concentration in each ROI is determined.

-

-

Quantification:

-

The Standardized Uptake Value Ratio (SUVR) is calculated by dividing the mean tracer uptake in a target region by the mean uptake in a reference region (typically the cerebellum, which is relatively devoid of amyloid plaques).

-

SUVR values provide a quantitative measure of amyloid plaque burden in different brain regions.

-

Mandatory Visualization

Signaling Pathways

Currently, there is a lack of published scientific literature detailing specific signaling pathways that are directly modulated by the binding of MK-3328 to amyloid plaques. The primary role of MK-3328 is as a diagnostic imaging agent, and its mechanism of action is centered on its ability to bind with high affinity and specificity to Aβ aggregates, thereby enabling their visualization and quantification. Research on the downstream cellular consequences of this binding event has not been a primary focus.

The broader field of Alzheimer's research has extensively investigated the complex signaling cascades initiated by the interaction of amyloid-beta oligomers and fibrils with various cell surface receptors, leading to synaptic dysfunction and neurotoxicity. However, studies specifically examining the impact of MK-3328 binding on these pathways are not currently available.

Conclusion

MK-3328 demonstrates high-affinity binding to amyloid-β plaques, a characteristic that underpins its utility as a PET imaging agent for Alzheimer's disease. The quantitative data presented in this guide highlight its potent interaction with its primary target. While an off-target affinity for MAO-B has been identified, its contribution to the overall signal in the context of AD is considered to be minor. The detailed experimental protocols and workflows provided herein offer a comprehensive understanding of the methodologies used to characterize the binding properties of MK-3328. It is important for researchers to note the current absence of data on the direct downstream signaling effects of MK-3328 binding, which represents a potential area for future investigation. This technical guide serves as a core resource for scientists and professionals in the field of neurodegenerative disease research and drug development, facilitating a deeper understanding of this important imaging tool.

References

An In-depth Technical Guide on the Safety and Tolerability Profile of [18F]MK-3328 in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and tolerability profile of [18F]MK-3328, a positron emission tomography (PET) tracer developed for the in vivo quantification of amyloid plaques, a key neuropathological feature of Alzheimer's disease. The information presented is based on data from clinical trials involving healthy volunteers and individuals with Alzheimer's disease.

Introduction

[18F]MK-3328, chemically known as 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine, was identified as a promising PET tracer due to its favorable characteristics, including high affinity for human amyloid plaques, low lipophilicity, and suitable in vivo kinetics observed in preclinical studies.[1][2] This guide will focus on the safety and tolerability data gathered during its clinical evaluation in humans.

Clinical Safety and Tolerability

Clinical studies were conducted to assess the safety, radiation dosimetry, biokinetics, and effectiveness of [18F]MK-3328. These trials enrolled healthy elderly subjects and patients with Alzheimer's disease.[3][4]

2.1. Adverse Events

A clinical study involving 24 subjects who received a single intravenous dose of approximately 150 MBq of [18F]MK-3328 reported that the tracer was generally well tolerated.[4] No serious adverse events or deaths were reported.[4] A summary of the reported adverse experiences is provided in the table below.

| Adverse Event | Severity | Relationship to Drug | Number of Subjects |

| Stinging at injection site | Mild | Definitely related | 1 |

| Sinusitis | Mild | Not specified | 1 |

| Loose stools | Mild | Not specified | 1 |

| Vasovagal reaction | Severe | Not specified | 1 |

| Data from a study with 24 participants including healthy elderly and Alzheimer's disease patients.[4] |

Notably, no clinically significant abnormalities were observed in vital signs, routine blood and urine chemistry panels, hematology, electrocardiograms (ECGs), or physical and neurological examinations.[4] The overall safety profile was deemed supportive of continued clinical investigation.[4] However, the clinical program for [18F]MK-3328 was later terminated due to a business decision, not as a result of safety concerns.[4]

Experimental Protocols

The clinical trials for [18F]MK-3328 followed structured protocols to ensure patient safety and data integrity. The key methodologies are outlined below.

3.1. Study Population

The studies included healthy volunteers and patients with probable mild-to-moderate Alzheimer's disease.[3][4] Key inclusion criteria for participants in different parts of the studies included:

-

Healthy Participants (Part I): Male or female of non-reproductive potential, aged 50-65, in good health, and non-smokers for at least 10 years.[3]

-

Healthy Elderly and Alzheimer's Disease Participants (Parts II and III): Male or female of non-reproductive potential, aged 55 and older, who were either cognitively normal or had a diagnosis of probable mild-to-moderate Alzheimer's disease.[3]

Exclusion criteria were designed to minimize risks and confounding factors, and included a history of other neurological disorders, or any disease or medication that could interfere with the tracer's assessment or participant safety.[3]

3.2. Dosing and Administration

Participants received a single intravenous (IV) bolus injection of [18F]MK-3328.[4] The administered radioactivity was approximately 150 MBq, containing no more than 20 mcg of the MK-3328 compound.[4]

3.3. Safety and Tolerability Assessments

Safety monitoring was a critical component of the trials. The following assessments were performed at various times throughout the studies:[4]

-

Clinical evaluations

-

Vital sign measurements

-

Physical and neurological examinations

-

12-lead electrocardiograms (ECGs)

-

Standard laboratory safety tests (blood and urine)

-

Monitoring and recording of all adverse events.[4]

3.4. Imaging Procedures

Following the injection of [18F]MK-3328, participants underwent PET scans. The imaging protocols consisted of either:[4]

-

A dynamic PET scan for approximately 90 minutes post-dose.

-

A static PET scan for approximately 30 minutes, starting 60 minutes after injection.[4]

A baseline MRI was also obtained for anatomical co-registration with the PET scans.[4]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the clinical evaluation of [18F]MK-3328.

Caption: Workflow of [18F]MK-3328 clinical trials.

4.2. Logical Relationship of Safety Assessment

The diagram below outlines the logical relationship between the different components of the safety assessment in the clinical trials.

Caption: Safety assessment components in [18F]MK-3328 trials.

Conclusion

The available clinical data indicates that [18F]MK-3328 has a favorable safety and tolerability profile when administered as a single intravenous dose of approximately 150 MBq. The reported adverse events were infrequent, generally mild, and only one event of "stinging at injection site" was considered definitively related to the drug.[4] No major safety concerns were identified that would have precluded further clinical development. The decision to halt the program was based on business considerations.[4] This safety profile, along with its promising preclinical characteristics, suggests that tracers with a similar structure could be viable candidates for future development in the field of amyloid PET imaging.

References

- 1. [18F]Fluoroazabenzoxazoles as potential amyloid plaque PET tracers: synthesis and in vivo evaluation in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Safety, Radiation Dosimetry, Biokinetics, and Effectiveness of [18F]MK3328 (MK-3328-001) [ctv.veeva.com]

- 4. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]

In Vivo Pharmacokinetics and Biodistribution of MK-3328: A Technical Overview

Disclaimer: The publicly available information on MK-3328 is predominantly focused on its radiolabeled form, [18F]MK-3328, a positron emission tomography (PET) tracer developed for the in vivo quantification of amyloid plaques in the brain, a hallmark of Alzheimer's disease. Consequently, this document primarily details the pharmacokinetics and biodistribution of [18F]MK-3328 in the context of brain imaging. Comprehensive pharmacokinetic data (such as Cmax, Tmax, AUC, and whole-body biodistribution) for the non-radiolabeled MK-3328 compound are not available in the public domain. Furthermore, information regarding a specific signaling pathway associated with MK-3328's mechanism of action, beyond its binding to amyloid plaques, is not publicly documented.

Introduction

MK-3328 is a novel fluoroazabenzoxazole derivative that has been investigated by Merck for its potential as a PET tracer for imaging amyloid-β (Aβ) plaques in the brain. The 18F-radiolabeled version, [18F]MK-3328, was identified as a promising candidate due to its favorable in vitro properties and in vivo characteristics in preclinical models, leading to its evaluation in human clinical trials.

Preclinical In Vivo Studies

The initial in vivo evaluation of [18F]MK-3328 was conducted in rhesus monkeys to assess its regional brain distribution and kinetics.

Experimental Protocol: Rhesus Monkey PET Imaging

-

Animal Model: Rhesus monkeys were utilized for the preclinical PET imaging studies.

-

Radiotracer Administration: [18F]MK-3328 was administered intravenously.

-

Imaging: Dynamic PET scans of the brain were acquired to measure the tracer's uptake and washout over time.

-

Data Analysis: Tracer kinetic modeling was applied to the dynamic PET data to determine the binding potential of [18F]MK-3328 in different brain regions. A key unfavorable feature that was screened for was high binding potential in cerebral white matter and cortical grey matter in healthy subjects.[1]

Preclinical Findings

In these preclinical studies, [18F]MK-3328 demonstrated a favorable profile for an amyloid plaque imaging agent.[1] It exhibited a desirable combination of:

-

Low in vivo binding in white matter and cortical grey matter in rhesus monkeys.[1]

-

Low lipophilicity (Log D = 2.91), which is often associated with lower non-specific binding.[1]

-

High affinity for human amyloid plaques (IC50 = 10.5 ± 1.3 nM) as determined in in vitro studies.[1]

These promising preclinical results warranted the progression of [18F]MK-3328 into human clinical trials.[1]

Clinical In Vivo Studies

Clinical trials in humans were conducted to evaluate the safety, radiation dosimetry, biokinetics, and effectiveness of [18F]MK-3328 as a PET tracer for detecting brain amyloid plaques.

Experimental Protocol: Human PET Imaging (NCT00954538 & NCT01385033)

-

Study Population: The studies enrolled healthy volunteers (young and elderly) and patients with Alzheimer's disease (AD).[2][3]

-

Radiotracer Administration: A single intravenous (IV) bolus injection of [18F]MK-3328 was administered.[4] The injected dose was approximately 150 MBq, containing ≤20 mcg of MK-3328.[4]

-

Imaging:

-

Dynamic PET: In some participants, dynamic PET scans were performed for approximately 90 minutes post-injection to assess the tracer's kinetics in the brain.[4]

-

Static PET: In other participants, a static PET scan was acquired for approximately 30 minutes, starting 60 minutes after the injection (a 60-90 minute time window).[4]

-

Anatomical Co-registration: A baseline MRI was obtained for each participant to allow for the anatomical co-registration of the PET data.[4]

-

-

Data Analysis:

-

Regions of Interest (ROIs): ROIs were drawn on the co-registered MRI and projected onto the PET scans to generate tissue time-activity curves (TACs) for [18F]MK-3328 in various brain regions.[3]

-

Standardized Uptake Value Ratio (SUVR): The primary efficacy endpoint was the SUVR. This was calculated as the ratio of the average [18F]MK-3328 uptake in a target brain region (e.g., cortical areas) to the uptake in a reference region, typically the cerebellum, over the 60-90 minute post-injection period.[3] The cortical SUVR was a mean value derived from multiple cortical regions.[3]

-

Distribution Volume Ratio (DVR): DVR was also evaluated as a measure of tracer binding.[4]

-

Quantitative Data

As previously stated, comprehensive quantitative pharmacokinetic data for non-radiolabeled MK-3328 is not publicly available. The available data for [18F]MK-3328 is centered on its performance as a brain imaging agent.

Table 1: In Vitro and In Vivo Properties of [18F]MK-3328

| Parameter | Value | Species/System | Reference |

| In Vitro Affinity (IC50) | 10.5 ± 1.3 nM | Human Amyloid Plaques | [1] |

| Lipophilicity (Log D) | 2.91 | N/A | [1] |

| In Vivo Binding | Low in white and cortical grey matter | Rhesus Monkey | [1] |

Visualizations

Experimental Workflow for [18F]MK-3328 PET Imaging

Caption: Workflow of [18F]MK-3328 from preclinical to clinical PET imaging evaluation.

Logical Relationship in Amyloid Plaque Imaging

Caption: Conceptual diagram of amyloid plaque detection using [18F]MK-3328 PET imaging.

Conclusion

MK-3328, in its radiolabeled form [18F]MK-3328, was identified as a promising PET tracer for the in vivo visualization and quantification of amyloid plaques in the brain. Preclinical studies in rhesus monkeys demonstrated favorable properties, including low non-specific binding in key brain regions. Subsequent clinical trials in humans established a methodology for its use in PET imaging to differentiate between individuals with Alzheimer's disease and healthy controls based on amyloid plaque burden. However, a comprehensive understanding of the pharmacokinetics and biodistribution of the non-radiolabeled MK-3328 compound remains limited in the public domain. The development program for MK-3328 was discontinued after the completion of Phase I trials due to a business decision.[4]

References

- 1. [18F]Fluoroazabenzoxazoles as potential amyloid plaque PET tracers: synthesis and in vivo evaluation in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Radiation Dosimetry, Biokinetics, and Effectiveness of [18F]MK3328 (MK-3328-001) [ctv.veeva.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]

The Emergence of Novel PET Tracers in the Differential Diagnosis of Mild Cognitive Impairment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and early diagnosis of Mild Cognitive Impairment (MCI) presents a significant challenge in the management of neurodegenerative disorders. While MCI can be a precursor to Alzheimer's Disease (AD), it can also arise from other etiologies. Consequently, the development of sensitive and specific biomarkers is paramount for differential diagnosis and for monitoring disease progression and therapeutic efficacy. Positron Emission Tomography (PET) imaging has emerged as a powerful tool in this endeavor, with novel radiotracers offering insights into the underlying pathophysiology of cognitive decline. This technical guide explores the significance of two distinct classes of PET tracers in the context of MCI diagnosis: amyloid plaque imaging agents, exemplified by [18F]MK-3328, and tracers targeting the muscarinic acetylcholine system, such as [11C]MK-6884.

Section 1: Amyloid Plaque Imaging with [18F]MK-3328

The deposition of β-amyloid (Aβ) plaques is a well-established pathological hallmark of Alzheimer's disease. [18F]MK-3328 is a fluorinated PET tracer developed to quantify the burden and distribution of these amyloid plaques in the brain.[1][2] While not a direct diagnostic tool for MCI, its utility lies in identifying individuals with MCI who are on the Alzheimer's continuum, as Aβ deposition can predate the onset of clinical dementia by several years.[2]

Mechanism of Action and Experimental Validation

[18F]MK-3328 binds to Aβ plaques, allowing for their in vivo visualization and quantification via PET imaging.[1][2] Clinical trials have been conducted to evaluate its performance in distinguishing individuals with AD and amnestic MCI (aMCI) from healthy controls.[3]

Quantitative Data Summary

The primary outcome measure in clinical studies involving [18F]MK-3328 is the Standardized Uptake Value Ratio (SUVR). This is calculated by comparing the tracer uptake in a target brain region to a reference region, typically the cerebellum, which is relatively devoid of amyloid plaques.[3]

| Parameter | Description | Source |

| Tracer | [18F]MK-3328 | [1][3] |

| Target | β-amyloid plaques | [2][3] |

| Primary Metric | Cortical Standardized Uptake Value Ratio (SUVR) | [3] |

| Reference Region | Cerebellum | [3] |

| Scan Window | 60-90 minutes post-injection | [1][3] |

Experimental Protocol: [18F]MK-3328 PET Imaging

A summary of the clinical trial protocol for evaluating [18F]MK-3328 is provided below.

-

Participant Recruitment : Subjects are recruited into distinct cohorts: healthy young, healthy elderly, amnestic Mild Cognitive Impairment (aMCI), and mild-to-moderate Alzheimer's Disease (AD).[3]

-

Radiotracer Administration : A single intravenous bolus of approximately 150 MBq of [18F]MK-3328 is administered.[1]

-

PET Scan Acquisition : Dynamic or static PET scans are acquired for approximately 30-90 minutes, starting 60 minutes after the injection.[1]

-

Image Analysis :

-

Regions of Interest (ROIs) are drawn on the PET images corresponding to various cortical areas (e.g., frontal, parietal, temporal cortices) and the cerebellum.[3]

-

Time-activity curves (TACs) are generated for each ROI.[3]

-

The SUVR is calculated as the ratio of the average tracer uptake in the target cortical regions to that in the cerebellum between 60 and 90 minutes post-injection.[3]

-

-

Statistical Analysis : Receiver Operating Characteristic (ROC) curve analysis is used to determine the ability of cortical SUVR to discriminate between AD and healthy elderly participants.[3]

Visualization of Experimental Workflow

Caption: Workflow for [18F]MK-3328 PET imaging and analysis.

Section 2: Targeting the Cholinergic System with Muscarinic Receptor PET Tracers

The cholinergic system plays a crucial role in cognitive functions such as memory and attention, and its degeneration is an early feature in the pathogenesis of AD.[4] Therefore, imaging muscarinic acetylcholine receptors (mAChRs) offers a direct way to assess the integrity of the cholinergic system in individuals with MCI.

[11C]MK-6884: A Novel M4 Receptor Positive Allosteric Modulator Tracer

[11C]MK-6884 is a PET tracer that binds to an allosteric site on the M4 subtype of muscarinic receptors.[5][6] Its binding is enhanced in the presence of acetylcholine, making it a sensitive probe of cholinergic tone.[5][6][7][8]

Mechanism of Action and Significance for MCI

As a positive allosteric modulator (PAM), the binding of [11C]MK-6884 is cooperative with the endogenous ligand, acetylcholine.[6] This property is particularly significant for MCI, as changes in synaptic acetylcholine levels, which are presumed to occur early in neurodegeneration, could be detected as alterations in tracer binding.[7][8] Studies have shown that cortical binding of [11C]MK-6884 is lower in AD patients compared to healthy controls, consistent with cholinergic deficits.[7][8]

Quantitative Data Summary

| Parameter | Description | Source |

| Tracer | [11C]MK-6884 | [5][6] |

| Target | M4 Muscarinic Acetylcholine Receptor (Allosteric Site) | [5][6][7] |

| Primary Metric | Nondisplaceable Binding Potential (BPND) | [6] |

| Key Property | Binding is enhanced by acetylcholine | [5][6][7][8] |

Signaling Pathway and Tracer Interaction

The following diagram illustrates the interaction of [11C]MK-6884 with the M4 muscarinic receptor.

Caption: Cooperative binding of [11C]MK-6884 and acetylcholine to the M4 receptor.

Section 3: Comparative Analysis and Future Directions

The use of PET tracers like [18F]MK-3328 and [11C]MK-6884 provides complementary information for the characterization of MCI.

| Feature | [18F]MK-3328 | [11C]MK-6884 |

| Target | β-amyloid plaques | M4 Muscarinic Receptors |

| Pathological Insight | Amyloid pathology (AD-specific) | Cholinergic system integrity |

| Relevance to MCI | Identifies MCI due to AD | May detect early synaptic dysfunction |

| Mechanism | Direct binding to pathology | Functional imaging of cholinergic tone |

Future research will likely focus on the longitudinal application of these and other novel tracers to track disease progression from preclinical stages through MCI to dementia. The combination of amyloid, tau, and neurotransmitter system imaging will provide a more comprehensive picture of the underlying pathophysiology in individual patients, paving the way for more personalized diagnostics and therapeutics. The development of blood-based biomarkers for amyloid and other pathologies also promises to reshape the diagnostic landscape, potentially serving as initial screening tools to identify individuals who would benefit most from confirmatory PET imaging.[9][10]

Conclusion

References

- 1. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Mild Cognitive Impairment: Pathology and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New PET Tracer Binds Muscarinic Acetylcholine Receptors | ALZFORUM [alzforum.org]

- 6. The PET tracer [11C]MK-6884 quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Translation of the M4 PAM specific PET tracer [11C] MK-6884 from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. FDA Clears First Blood Test Used in Diagnosing Alzheimer’s Disease | FDA [fda.gov]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for [18F]MK-3328 PET Standardized Uptake Value Ratio (SUVR) Calculation

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]MK-3328 is a positron emission tomography (PET) radiotracer designed for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). The standardized uptake value ratio (SUVR) is a widely used semi-quantitative method in PET imaging to measure the relative tracer uptake in a region of interest compared to a reference region. This document provides detailed application notes and protocols for the calculation of SUVR for [18F]MK-3328 PET scans, intended to guide researchers, scientists, and drug development professionals in the accurate and consistent assessment of amyloid plaque burden.

Signaling Pathway: Amyloid-β Plaque Formation

The formation of amyloid-β plaques, the target of [18F]MK-3328, is a central event in the pathogenesis of Alzheimer's disease. The process begins with the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein, by two enzymes: β-secretase and γ-secretase. This process, known as the amyloidogenic pathway, results in the generation of Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation. These monomers then aggregate into oligomers, protofibrils, and finally mature into the characteristic insoluble amyloid plaques in the extracellular space of the brain.[1][2][3] These plaques are associated with neuronal dysfunction and neuroinflammation.[1]

Figure 1: Amyloidogenic pathway leading to amyloid plaque formation.

Experimental Protocol: [18F]MK-3328 PET Imaging and SUVR Calculation

This protocol outlines the key steps for acquiring and analyzing [18F]MK-3328 PET data to calculate SUVR.

Patient Preparation

Proper patient preparation is crucial for obtaining high-quality PET images.

| Parameter | Instruction | Rationale |

| Fasting | No specific fasting requirements are generally needed for amyloid PET imaging.[4][5] | Unlike FDG-PET, amyloid tracer uptake is not significantly affected by blood glucose levels. |

| Medications | Patients can typically continue their regular medications.[4][6] | No known drug interactions have been reported that would interfere with the scan. |

| Hydration | Patients should be well-hydrated before the scan.[7] | Good hydration facilitates the clearance of the tracer from the body. |

| Comfort | Patients should wear comfortable, loose-fitting clothing without metal zippers or buttons.[5] | This ensures patient comfort during the scan and avoids artifacts in the images. |

| Pre-scan instructions | Patients should be instructed to remain calm and avoid strenuous activity before the scan. They should empty their bladder before the scan begins.[6][8] | This minimizes muscle uptake of the tracer and ensures comfort during the acquisition. |

Radiotracer Administration and Image Acquisition

| Parameter | Specification |

| Radiotracer | [18F]MK-3328 |

| Dose | A single intravenous (IV) bolus injection of approximately 150 MBq (~4.05 mCi). |

| Uptake Period | Patients should rest comfortably for 60-90 minutes after injection.[9] |

| Scan Type | 3D static PET scan of the brain. |

| Acquisition Time | 20-30 minutes. |

| Acquisition Window | Typically starting 60 minutes post-injection and lasting until 90 minutes post-injection.[9] |

| Positioning | The patient's head should be positioned comfortably in a head holder to minimize motion. The cerebrum and cerebellum should be within the field of view.[6] |

Image Reconstruction

| Parameter | Recommendation |

| Reconstruction Algorithm | Iterative reconstruction methods such as Ordered Subsets Expectation Maximization (OSEM) are recommended.[10] |

| Corrections | Attenuation correction (using a low-dose CT or a template-based method), scatter correction, and decay correction should be applied.[10] |

| Filtering | A post-reconstruction Gaussian filter (e.g., 4mm FWHM) can be applied to reduce image noise.[11] |

| Matrix Size | A 128x128 or 256x256 matrix is commonly used.[10] |

Data Analysis and SUVR Calculation Workflow

The following workflow outlines the steps for calculating the cortical composite SUVR from the reconstructed [18F]MK-3328 PET images.

Figure 2: Workflow for [18F]MK-3328 PET SUVR Calculation.

Detailed Steps:

-

Image Co-registration: The [18F]MK-3328 PET image should be co-registered to a corresponding structural T1-weighted MRI of the same subject. This allows for accurate anatomical delineation of brain regions.[12]

-

Region of Interest (ROI) Definition:

-

Target Regions: A cortical composite ROI is typically used. This is the average of SUVR values from several cortical regions, which may include the frontal cortex, parietal cortex, anterior cingulate gyrus, posterior cingulate gyrus, temporal cortex, lateral temporal cortex, and occipital cortices.[9]

-

Reference Region: The cerebellum is used as the reference region.[9] The cerebellum is chosen because it is known to have minimal amyloid plaque deposition in Alzheimer's disease, providing a stable reference for tracer uptake.[13][14][15]

-

-

SUV Extraction: The mean standardized uptake value (SUV) is calculated for each of the defined target cortical ROIs and the cerebellum reference region.

-

SUVR Calculation: The SUVR for each cortical ROI is calculated using the following formula:

-

SUVR = Mean SUV of Target Cortical ROI / Mean SUV of Cerebellum

-

-